REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[CH3:2].ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+]>ClCCl>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:18])=[N:7][CH:8]=1)[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.31 g
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Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the whole was stirred at room temperature for 2.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
Subsequently, the organic layer was washed with a saturated saline solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
The drying agent was filtrated out
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Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resultant was dissolved in dichloromethane (40.0 ml)
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with trifluoroacetic anhydride (5.6 ml)
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Type
|
TEMPERATURE
|
Details
|
the whole was refluxed
|
Type
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TEMPERATURE
|
Details
|
under heating for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resultant was dissolved in methanol (80.0 ml)
|
Type
|
TEMPERATURE
|
Details
|
After having been cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
the reaction solution was added with a 12.5% sodium methoxide/methanol solution
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was added with distilled water
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtrated out
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resultant was dissolved in chloroform (50.0 ml)
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtrated through Celite
|
Type
|
DISTILLATION
|
Details
|
The solvent in the filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the resultant residue was then purified through silica gel column chromatography (chloroform/ethyl acetate)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |